molecular formula C30H28N4O7 B053029 4-O-Tert-butyl 1-O-(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate CAS No. 114119-84-5

4-O-Tert-butyl 1-O-(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Cat. No. B053029
M. Wt: 556.6 g/mol
InChI Key: LRGBBPCXOBXJGL-VWLOTQADSA-N
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Description

The compound “4-O-Tert-butyl 1-O-(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate” appears to be a complex organic molecule. It seems to contain functional groups such as tert-butyl, benzotriazinyl, fluoren-9-ylmethoxycarbonylamino, and butanedioate1. However, without more specific information, it’s difficult to provide a detailed description.


Future Directions

As for future directions, further research and studies would be needed to fully understand and characterize this compound. This could include its synthesis, structure determination, and investigation of its physical, chemical, and biological properties.


properties

IUPAC Name

4-O-tert-butyl 1-O-(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O7/c1-30(2,3)40-26(35)16-25(28(37)41-34-27(36)22-14-8-9-15-24(22)32-33-34)31-29(38)39-17-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,31,38)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBBPCXOBXJGL-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(OBut)-ODhbt

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